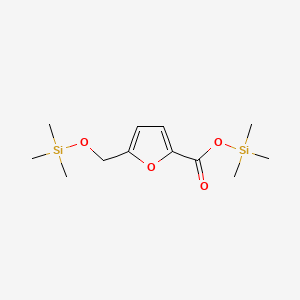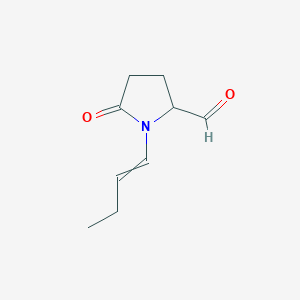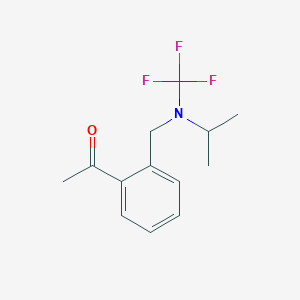
1-(2-((Isopropyl(trifluoromethyl)amino)methyl)phenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-((Isopropyl(trifluoromethyl)amino)methyl)phenyl)ethanone is an organic compound characterized by the presence of an ethanone group attached to a phenyl ring, which is further substituted with an isopropyl group and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((Isopropyl(trifluoromethyl)amino)methyl)phenyl)ethanone typically involves multi-step organic reactions. One common method involves the reaction of 2-bromoacetophenone with isopropyl(trifluoromethyl)amine under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
1-(2-((Isopropyl(trifluoromethyl)amino)methyl)phenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
1-(2-((Isopropyl(trifluoromethyl)amino)methyl)phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-((Isopropyl(trifluoromethyl)amino)methyl)phenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 1-(2-((Isopropyl(trifluoromethyl)amino)methyl)phenyl)propanone
- 1-(2-((Isopropyl(trifluoromethyl)amino)methyl)phenyl)butanone
Uniqueness
1-(2-((Isopropyl(trifluoromethyl)amino)methyl)phenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group significantly influences its reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C13H16F3NO |
|---|---|
分子量 |
259.27 g/mol |
IUPAC 名称 |
1-[2-[[propan-2-yl(trifluoromethyl)amino]methyl]phenyl]ethanone |
InChI |
InChI=1S/C13H16F3NO/c1-9(2)17(13(14,15)16)8-11-6-4-5-7-12(11)10(3)18/h4-7,9H,8H2,1-3H3 |
InChI 键 |
QAXOMPKNPLCDLK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(CC1=CC=CC=C1C(=O)C)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


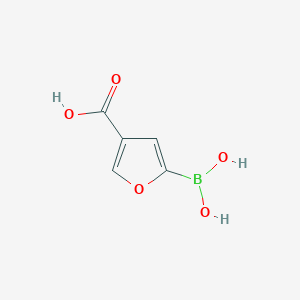



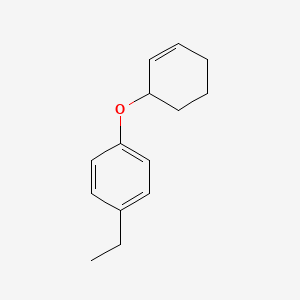

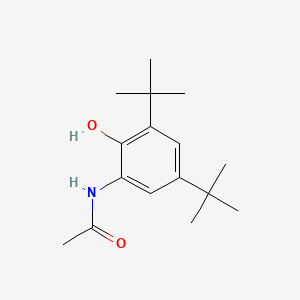
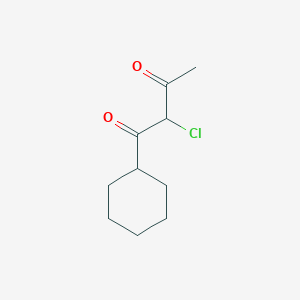
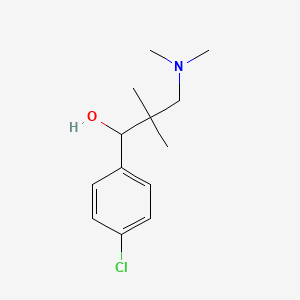


![4-[3-(2,4-Dichlorophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13957127.png)
